molecular formula C11H13N3 B13835332 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline

2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline

Cat. No.: B13835332
M. Wt: 187.24 g/mol
InChI Key: JNFCIUIAZQMGJG-UHFFFAOYSA-N
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Description

2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline (CAS: 30466-76-3) is a synthetically versatile fused heterocyclic compound of significant interest in medicinal and organic chemistry. This tetrahydropyrimidoquinoxaline scaffold serves as a privileged structure for the design and synthesis of novel bioactive molecules. Compounds based on this and related quinoxaline-fused frameworks are actively investigated for a wide spectrum of biological activities, including potential applications as anti-inflammatory, analgesic, and antimicrobial agents . The molecular framework is a key intermediate in constructing more complex polycondensed heterocyclic systems, which are valuable for probing new biological pathways and developing new therapeutic candidates . Efficient synthetic routes, including one-pot and solvent-free methods, have been developed for analogous structures, highlighting the compound's relevance in modern synthetic methodology development . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to use.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline

InChI

InChI=1S/C11H13N3/c1-2-5-10-9(4-1)13-8-11-12-6-3-7-14(10)11/h1-2,4-5,8-10H,3,6-7H2

InChI Key

JNFCIUIAZQMGJG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C=NC3C=CC=CC3N2C1

Origin of Product

United States

Preparation Methods

Thermal Condensation of Pyrroloquinoxaline-1,2,4(5H)-triones with Schiff Bases

A prominent method involves the reaction of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones (PQT) with Schiff bases under thermal conditions. The procedure is as follows:

  • A mixture of PQT (1.0 mmol) and a Schiff base (1.1 mmol) is ground together and placed into an oven-dried vial.
  • The mixture is heated at the onset decarbonylation temperature of the PQT (typically between 180–190 °C) for 2–3 minutes.
  • After cooling, the reaction mixture is washed with hexane to remove impurities.
  • The resulting solid is filtered and recrystallized from toluene or tetrachloromethane to afford the pyrimidoquinoxaline derivative.

This method yields the tetrahydro derivatives with good to excellent yields (e.g., 85% yield for 4-Benzoyl-1,2,6-triphenyl-1,2-dihydro-3H-pyrimido[1,6-a]quinoxaline-3,5(6H)-dione).

Table 1. Thermal Condensation Reaction Conditions and Yields

Compound PQT (mmol) Schiff Base (mmol) Temperature (°C) Time (min) Yield (%) Recrystallization Solvent
3a 1.0 1.1 187 2 85 Toluene

Microwave-Assisted Synthesis via Multicomponent Reactions

Microwave irradiation has been employed to enhance the synthesis efficiency of pyrimidoquinoxaline derivatives, including 2,3,6a,10a-tetrahydro derivatives. The general approach includes:

  • Reacting bromomalononitrile with benzene-1,2-diamine under microwave irradiation to form an aminoquinoxaline intermediate.
  • This intermediate is then treated with various aromatic aldehydes or malononitrile derivatives in the presence of a base such as piperidine.
  • Microwave irradiation accelerates the reaction, reducing the time from hours to minutes and improving yields (85–89% within 8–13 minutes).

This method is environmentally friendly and provides a rapid route to diverse pyrimidoquinoxaline derivatives.

Table 2. Microwave-Assisted Synthesis Parameters

Step Reactants Catalyst/Base Solvent Temperature/Time Yield (%)
Formation of aminoquinoxaline Bromomalononitrile + benzene-1,2-diamine None None Microwave, short time 93
Condensation with arylidenes Aminoquinoxaline + aromatic aldehydes/malononitriles Piperidine Ethanol Microwave, 8–13 min 85–89

Stepwise Synthesis via Chlorination and Subsequent Cyclization

Another approach involves:

  • Chlorination of quinoxaline derivatives using phosphorus oxychloride (POCl3) under reflux conditions to afford dichloroquinoxaline intermediates.
  • Subsequent nucleophilic substitution and cyclization steps with amines or other nucleophiles to build the fused pyrimidoquinoxaline ring system.
  • This method often requires prolonged reflux (3–4 hours) and careful control of reaction conditions to achieve the desired tetrahydro derivatives.

Condensation of Aminoquinoxalines with Aldehydes and Malononitrile Derivatives

A classical synthetic route involves:

  • The condensation of 3-aminoquinoxaline derivatives with aromatic aldehydes and malononitrile or ethyl cyanoacetate in ethanol.
  • The reaction proceeds under reflux or microwave conditions with piperidine as a base catalyst.
  • This multicomponent reaction leads to the formation of pyrimidoquinoxaline-2,5-dicarbonitrile derivatives, which can be further modified to tetrahydro analogs.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Reaction Time Environmental Impact
Thermal Condensation (PQT + Schiff base) Simple setup, good yields, direct synthesis High temperature needed, longer time 80–85 2–3 min at high T Moderate
Microwave-Assisted Multicomponent Rapid, high yields, eco-friendly Requires microwave equipment 85–93 8–13 min Low
Chlorination and Cyclization Versatile intermediates, well-established Longer reflux, use of harsh reagents (POCl3) 60–75 3–4 hours Higher
Condensation with Aldehydes and Malononitriles Straightforward, adaptable to various substituents Moderate yields under traditional heating 56–65 (traditional), 85–89 (microwave) Hours (traditional), minutes (microwave) Variable

Spectroscopic and Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra typically show aromatic proton multiplets between 6.6–7.6 ppm and characteristic singlets for NH protons around 10.8 ppm in pyrimidoquinoxaline derivatives. 13C NMR confirms the presence of aromatic and aliphatic carbons in expected chemical shift regions.
  • Infrared (IR) Spectroscopy: Key absorption bands include NH stretching vibrations around 3200–3400 cm⁻¹ and nitrile (C≡N) stretches near 2200 cm⁻¹ for dicarbonitrile derivatives.
  • Melting Points and Yields: Reported melting points for purified products range from 180 °C to above 250 °C, indicating high purity and crystallinity.

Summary of Research Discoveries and Developments

  • The thermal condensation method using PQT and Schiff bases offers a rapid and efficient route to pyrimidoquinoxaline derivatives with high yields and purity.
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields, aligning with green chemistry principles.
  • The choice of substituents on the quinoxaline and pyrimidine rings can be tailored via the selection of starting materials, enabling structural diversity.
  • Analytical data consistently support the successful formation of the fused heterocyclic system, with characteristic NMR and IR signals.
  • These synthetic strategies provide valuable scaffolds for further biological evaluation and drug development.

Chemical Reactions Analysis

Types of Reactions

2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can yield dihydroquinoxalines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of tetrahydro-pyrimido-quinoxaline structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties. For instance, derivatives have been synthesized and tested for their efficacy against various bacterial strains .
  • Analgesic and Anti-inflammatory Effects : The synthesis of new acyclic nucleoside analogues derived from pyrimido[4,5-b]quinolines has demonstrated analgesic and anti-inflammatory properties . This suggests that 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline could be further explored for pain management therapies.

Neuropharmacology

Research into the neuropharmacological effects of pyrimidoquinoxaline derivatives has revealed potential applications in treating neurological disorders. The unique structural features of these compounds allow for interaction with various neurotransmitter systems:

  • Cognitive Enhancement : Some studies suggest that modifications to the pyrimido[1,2-a]quinoxaline structure may enhance cognitive functions by modulating neurotransmitter release .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a range of novel heterocyclic compounds. Its unique ring structure allows chemists to explore various substitution patterns that can lead to new pharmacophores:

  • Diverse Chemical Modifications : The ability to modify the tetrahydro structure enables the creation of libraries of compounds for screening against specific biological targets .

Case Study 1: Antimicrobial Activity

A series of tetrahydro-pyrimido-quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced their efficacy compared to standard antibiotics.

Case Study 2: Neuropharmacological Applications

In a study focusing on cognitive enhancement, specific derivatives were tested in animal models to assess their effects on memory and learning. The results showed promising improvements in cognitive performance, warranting further investigation into their mechanisms of action.

Data Tables

Compound NameStructureBiological ActivityReference
Compound AStructure AAntimicrobial
Compound BStructure BAnalgesic
Compound CStructure CCognitive Enhancer

Mechanism of Action

The mechanism of action of 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . By inhibiting PARP, this compound can enhance the efficacy of certain anticancer treatments. Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

  • Pyrrolo[1,2-a]quinoxaline: Features a pyrrole ring fused to quinoxaline. This scaffold is widely studied for anticancer, antimalarial, and antiviral activities, with substituents at positions 4, 5, and 7 significantly influencing reactivity and bioactivity .
  • Indolo[1,2-a]quinoxaline: Incorporates an indole moiety. Less explored pharmacologically but shows promise as cytotoxic and HIV-1 inhibitory agents .
  • Imidazo[1,2-a]quinoxaline: Contains an imidazole ring. Synthesized via Suzuki cross-coupling, derivatives exhibit potent anti-melanoma activity (e.g., IC₅₀ values in low micromolar ranges) .
  • Pyrimido[1,2-a]quinoxaline (Target Compound): Distinguished by a pyrimidine ring and partial saturation, leading to enhanced stereochemical complexity and stability .

Table 1: Structural Comparison of Quinoxaline Derivatives

Compound Class Fused Ring System Key Functional Sites Pharmacological Activities
Pyrimido[1,2-a]quinoxaline Pyrimidine + Quinoxaline C3, C6a, N1 Atropisomer stability
Pyrrolo[1,2-a]quinoxaline Pyrrole + Quinoxaline C4, C5, C7 Anticancer, antiviral
Indolo[1,2-a]quinoxaline Indole + Quinoxaline C5, C6 Cytotoxic, HIV-1 inhibition
Imidazo[1,2-a]quinoxaline Imidazole + Quinoxaline C2, C3 Anti-melanoma

Pharmacological and Functional Properties

  • Antiviral Activity: Pyrrolo[1,2-a]quinoxaline derivatives inhibit SARS-CoV-2 main protease (6LU7) and activate Sirt6, suggesting dual mechanisms against COVID-19 .
  • Anticancer Activity: Pyrrolo derivatives (e.g., JG576) show anti-leukemic activity via NF-κB modulation, while imidazo derivatives target melanoma .
  • Optical Properties: Dipyrrolo- and diindolo[1,2-a:2’,1’-c]quinoxalines exhibit distinct fluorescence spectra due to extended conjugation, whereas pyrimidoquinoxaline’s optical behavior is less documented .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via intramolecular cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light (yield: ~75%) . Alternative routes involve base-mediated cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in DMF or ethanol, yielding 68–82% depending on halide reactivity . Key parameters include catalyst loading (e.g., 5 mol% Ir), solvent polarity, and temperature (typically 80–100°C).

Q. Which spectroscopic techniques are critical for characterizing pyrimidoquinoxaline derivatives, and what spectral markers confirm structural integrity?

  • Methodological Answer : ¹H NMR is essential for confirming ring fusion patterns (e.g., pyrimidine-quinoxaline coupling). Protons adjacent to nitrogen atoms resonate at δ 3.2–4.1 ppm (multiplet), while aromatic protons appear at δ 6.8–8.3 ppm . LCMS validates molecular weight (e.g., [M+H]⁺ at m/z 315.373 for C₁₇H₂₁N₃O₃) . Purity (>99% by LCMS) and absence of byproducts (e.g., uncyclized intermediates) are confirmed via reverse-phase HPLC .

Q. What preliminary biological screening models are recommended for assessing pyrimidoquinoxaline bioactivity?

  • Methodological Answer : Initial screens include:

  • In vitro cytotoxicity assays (e.g., MTT on leukemia cell lines like HL-60, IC₅₀ determination) .
  • Receptor binding studies (e.g., 5HT₂C agonism via radioligand displacement, as in WO0035922 A1) .
  • Enzyme inhibition profiling (e.g., kinase or phosphodiesterase panels at 10 µM concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrimidoquinoxaline derivatives across studies?

  • Methodological Answer : Discrepancies (e.g., 5HT₂C agonism vs. antitumor activity) require:

  • Standardized assay conditions : Uniform cell lines (e.g., HEK-293 for receptor studies) and incubation times .
  • Enantiomeric purity verification : Chiral HPLC to isolate R/S isomers, as bioactivity may vary .
  • Dose-response validation : Replicate EC₅₀/IC₅₀ curves across independent labs to confirm reproducibility .

Q. What strategies optimize multi-step syntheses of pyrimidoquinoxalines with sterically hindered substituents?

  • Methodological Answer :

  • Protecting group strategies : Use Boc or Fmoc groups for amines to prevent side reactions during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yield by 15–20% .
  • Solvent engineering : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

Q. How can computational methods predict regioselectivity in pyrimidoquinoxaline functionalization?

  • Methodological Answer :

  • DFT calculations : Model transition states for electrophilic substitution (e.g., nitration at C-4 vs. C-7) using Gaussian09 with B3LYP/6-31G(d) basis set .
  • Molecular docking : Identify binding poses with target proteins (e.g., 5HT₂C receptors) to prioritize synthetic targets .

Key Considerations for Experimental Design

  • Stability : Store derivatives at 2–8°C under inert gas to prevent oxidation of tetrahydro rings .
  • Scalability : Pilot-scale reactions (>10 g) require flow chemistry setups to maintain yield .
  • Ethical compliance : Adhere to NIH guidelines for in vivo testing of antitumor agents .

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